![molecular formula C14H19BN2O2 B581026 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester CAS No. 1314216-34-6](/img/structure/B581026.png)
2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester
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Description
“2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester” is a chemical compound with the empirical formula C14H19BN2O2 . It is a solid substance and its molecular weight is 258.12 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester” can be represented by the SMILES stringCC1=NC2=CC(=CC=C2N1)B1OC(C)(C)C(C)(C)O1
. This indicates that the molecule contains a benzimidazole ring substituted with a methyl group and a boronic ester group . Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester” are not available, boronic esters are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
“2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester” is a solid substance . It has a melting point of 205°C to 211°C . Its infrared spectrum is consistent with its structure .Scientific Research Applications
Applications in Organic Synthesis
2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester is widely utilized in Suzuki-Miyaura coupling reactions, a pivotal method in organic chemistry for forming carbon-carbon bonds. This process is essential for synthesizing various biologically active compounds and complex organic structures. For example, the synthesis of boric acid ester catalyzed by Pyrrolidonium acidic ionic liquid showcases the compound's role in esterification reactions, providing a route to synthesize derivatives with potential applications in drug development and material science (Li-Zhen et al., 2010).
In Material Science
In material science, the compound finds application in the development of π-conjugated polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells. The synthesis of boronate-terminated π-conjugated polymers using excess dibromo monomers highlights the compound's utility in creating materials with specific electronic properties (Nojima et al., 2016).
Analytical Chemistry
Additionally, the compound's derivatives are studied for their analytical applications, particularly in the chromatographic purity assessment of pinacolboronate esters. This is crucial for quality control in the synthesis of pharmaceuticals and fine chemicals, where the purity and stability of intermediates like aryl pinacolboronate esters pose significant analytical challenges (Zhong et al., 2012).
Catalysis
The compound also plays a role in catalysis, as demonstrated in the metal- and additive-free photoinduced borylation of haloarenes. This method provides a greener alternative for synthesizing boronic acids and esters, reducing the reliance on metal catalysts and offering a sustainable route to synthesize boron-containing compounds with minimal environmental impact (Mfuh et al., 2017).
properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-16-11-7-6-10(8-12(11)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQGLMCLTALRHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674182 |
Source
|
Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester | |
CAS RN |
1314216-34-6 |
Source
|
Record name | 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1H-benzimidazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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